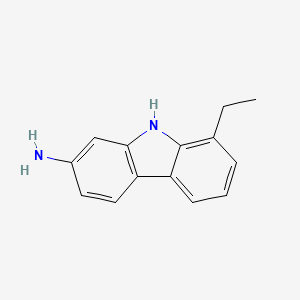

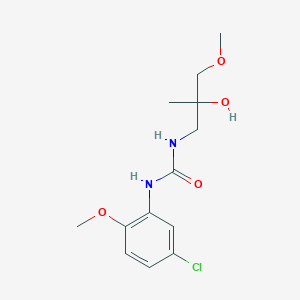

8-ethyl-9H-carbazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-ethyl-9H-carbazol-2-amine” is a compound that has been used in various applications due to its important photochemical and thermal stability . It is an acrylate-based conducting polymer with carbazole as an electron-donating pendant group .

Synthesis Analysis

The synthesis of “8-ethyl-9H-carbazol-2-amine” involves refluxing in methanol for 18 hours . The solvent is then evaporated and the solid is washed with distilled water, followed by filtration .

Molecular Structure Analysis

The molecular structure of “8-ethyl-9H-carbazol-2-amine” is available as a 2D Mol file or as a computed 3D SD file . The compound has a molecular weight of 210.2744 .

Chemical Reactions Analysis

Carbazole-based compounds like “8-ethyl-9H-carbazol-2-amine” are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .

Physical And Chemical Properties Analysis

“8-ethyl-9H-carbazol-2-amine” has a molecular weight of 210.27 . It has a high GI absorption, is BBB permeant, and is a substrate for P-gp, CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . It has a Log Po/w (iLOGP) of 2.13 .

Wissenschaftliche Forschungsanwendungen

Electropolymerization

Carbazole-based compounds, including “8-ethyl-9H-carbazol-2-amine”, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are used in electropolymerization processes, which are essential for the production of conductive polymers .

Biosensors

Polycarbazole and its derivatives, which can be synthesized from “8-ethyl-9H-carbazol-2-amine”, have been used in the development of biosensors . Their unique electrochemical properties make them suitable for detecting biological molecules .

Corrosion Inhibition

Carbazole derivatives have been used as corrosion inhibitors . Their chemical stability and ability to form protective layers on metal surfaces make them effective in preventing corrosion .

Photovoltaics

Carbazole-based compounds have been used in photovoltaic devices . Their excellent charge transport ability and photochemical stability make them suitable for use in solar cells .

Electroluminescent Devices

Carbazole derivatives have been used in the production of electroluminescent devices . Their strong fluorescence and high hole transporting capabilities make them ideal for use in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .

Field-Effect Transistors

Carbazole-based compounds have been used in the production of field-effect transistors . Their high charge carrier mobility and excellent morphological stability make them suitable for use in these devices .

Supercapacitors

Carbazole derivatives have been used in the production of supercapacitors . Their excellent electrochemical properties make them suitable for use in energy storage devices .

Rechargeable Batteries

Carbazole-based compounds have been used in the production of rechargeable batteries . Their excellent electrochemical properties and high charge carrier mobility make them suitable for use in these devices .

Safety and Hazards

Zukünftige Richtungen

Carbazole-based compounds like “8-ethyl-9H-carbazol-2-amine” have potential applications in a broad range of areas such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

Wirkmechanismus

Target of Action

Carbazole-based compounds, which include 8-ethyl-9h-carbazol-2-amine, are known for their photochemical and thermal stability and good hole-transport ability .

Mode of Action

Carbazole-based compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability .

Biochemical Pathways

Carbazole-based compounds are known to be suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Result of Action

Carbazole-based compounds are known for their potential industrial applications in electroluminescent applications and light-emitting diodes .

Action Environment

Carbazole-based compounds are known for their good environmental stability .

Eigenschaften

IUPAC Name |

8-ethyl-9H-carbazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-9-4-3-5-12-11-7-6-10(15)8-13(11)16-14(9)12/h3-8,16H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVDZIICUTXRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethyl-9H-carbazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)

![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)

![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2553841.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)

![Thiomorpholin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2553851.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)